1-[2-(4-tert-butylphenoxy)acetyl]-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
1-[2-(4-tert-butylphenoxy)acetyl]-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with diethylamino and sulfonyl groups, along with a phenoxy group attached to an ethanone moiety. The unique structure of this compound makes it a subject of interest for researchers in chemistry, biology, and industry.
Preparation Methods
The synthesis of 1-[2-(4-tert-butylphenoxy)acetyl]-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves multiple steps, starting with the preparation of the pyrazole ring. The diethylamino and sulfonyl groups are introduced through specific reactions, followed by the attachment of the phenoxy group to the ethanone moiety. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
1-[2-(4-tert-butylphenoxy)acetyl]-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, resulting in the formation of different derivatives. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(4-tert-butylphenoxy)acetyl]-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(4-tert-butylphenoxy)acetyl]-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The diethylamino and sulfonyl groups may play a role in binding to enzymes or receptors, while the phenoxy group can influence the compound’s overall stability and reactivity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-[2-(4-tert-butylphenoxy)acetyl]-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide can be compared with similar compounds, such as:
1-{4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl}-2-[4-(methyl)phenoxy] ethan-1-one: This compound has a methyl group instead of a tert-butyl group, which may affect its reactivity and stability.
1-{4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl}-2-[4-(ethyl)phenoxy] ethan-1-one: The presence of an ethyl group instead of a tert-butyl group can lead to different chemical properties and applications
Properties
IUPAC Name |
1-[2-(4-tert-butylphenoxy)acetyl]-N,N-diethyl-3,5-dimethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O4S/c1-8-23(9-2)29(26,27)20-15(3)22-24(16(20)4)19(25)14-28-18-12-10-17(11-13-18)21(5,6)7/h10-13H,8-9,14H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOJLOBLZUFRQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(N(N=C1C)C(=O)COC2=CC=C(C=C2)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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